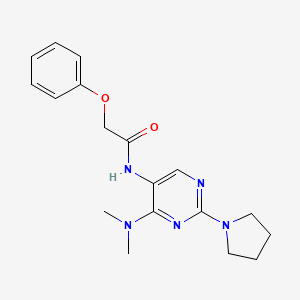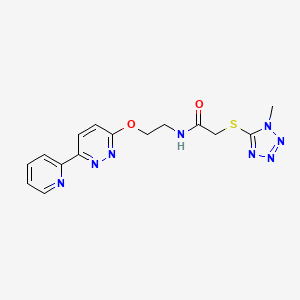
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. This compound is related to other pyrrolidinyl derivatives, which have been explored for their potential in various fields, including organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride and related compounds often involves multi-step chemical reactions. For instance, Pearson, Szura, and Postich (1992) described the generation of 2-azaallyl anions through transmetalation of N-(trialkylstannyl)methanimines, leading to pyrrolidine synthesis via [3 + 2] cycloadditions with alkenes (Pearson, Szura & Postich, 1992).
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride and related compounds has been characterized using various techniques. For example, Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, a diamino derivative, to stabilize parallel turn conformations, demonstrating the importance of molecular structure in determining chemical behavior (Bucci et al., 2018).
Chemical Reactions and Properties
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride and its analogs participate in a variety of chemical reactions. For example, Mitsumoto and Nitta (2004) synthesized 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the versatility of pyrrolidinyl compounds in chemical synthesis (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride, such as melting point, solubility, and crystalline structure, are essential for its application in various fields. Studies like those by Lai, Mohr, and Tiekink (2006) on the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provide insights into the physical properties of similar compounds (Lai, Mohr & Tiekink, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are critical in understanding the potential applications of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride. Research like that by Reddy et al. (2012), which explored the synthesis and antiosteoclast activity of related boronates, contributes to understanding the chemical properties of pyrrolidinyl derivatives (Reddy et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones and cyclic ketones, demonstrated anticonvulsant activity. These compounds were observed to provide seizure protection after intraperitoneal administration in various models, with some compounds showing remarkable protection over clinically used drugs in specific screens (Pandey & Srivastava, 2011).
Applications in Photocytotoxicity and Cellular Imaging
Iron(III) Catecholates in Red Light
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands showed unprecedented photocytotoxicity in red light to various cell lines, inducing apoptosis and generating reactive oxygen species. These complexes were rapidly ingested by cells, indicating a potential for targeted cancer therapy (Basu et al., 2014).
Enhanced Cellular Uptake and Selectivity
Iron(III) complexes with pyridoxal Schiff base and modified dipicolylamines exhibited significant uptake in cancer cells and displayed remarkable photocytotoxicity, with the cell death proceeding via the apoptotic pathway due to light-induced generation of reactive oxygen species. The presence of pyridoxal group played a role in tumor targeting and cellular uptake (Basu et al., 2015).
Applications in Catalysis and Material Science
Diiron(III) Complexes in Hydroxylation of Alkanes
Diiron(III) complexes of tridentate 3N ligands were studied as catalysts for selective hydroxylation of alkanes, displaying high total turnover numbers and good alcohol selectivity. These findings suggest potential industrial applications in selective oxidation processes (Sankaralingam & Palaniandavar, 2014).
Palladium(II) and Platinum(II) Complexes with Anticancer Activity
Palladium(II) and Platinum(II) complexes based on Schiff base ligands demonstrated remarkable anticancer activity against various human cancerous cell lines. These complexes, showing strong DNA-binding affinity and selective toxicity, highlight the potential for development in cancer therapy (Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
N-methyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFAZHYDGGWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride | |
CAS RN |
2138133-16-9 |
Source


|
| Record name | methyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)